N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17(2)16-27-33(31,32)20-9-7-19(8-10-20)28-25(30)22-15-24(18-11-13-26-14-12-18)29-23-6-4-3-5-21(22)23/h3-15,17,27H,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFWMUYOUODCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the sulfamoyl phenyl group. Common reagents used in these reactions include pyridine, quinoline derivatives, and sulfamoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinoline derivatives, including N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide, have been investigated for their anticancer properties. Studies indicate that quinoline-based compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For example, quinolines have shown efficacy against breast and colorectal cancer cell lines by inducing cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound exhibits antimicrobial activity, particularly against resistant strains of bacteria and fungi. Research has demonstrated that sulfonamide derivatives can enhance the effectiveness of traditional antibiotics by acting synergistically, thereby overcoming resistance mechanisms . This property is crucial in the development of new antimicrobial agents amid rising antibiotic resistance.
Drug Discovery
Lead Compound Development
this compound serves as a lead compound in drug discovery programs targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. The compound's ability to interact with multiple biological pathways makes it a valuable candidate for multitarget drug design .
Structure-Activity Relationship Studies
In medicinal chemistry, understanding the structure-activity relationship (SAR) of compounds is vital for optimizing their pharmacological profiles. The unique functional groups present in this compound facilitate SAR studies that can lead to the identification of more effective analogs with improved bioavailability and reduced toxicity .
Biochemical Research
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes that play critical roles in disease processes, such as kinases involved in tumor growth and progression. By targeting these enzymes, this compound may provide insights into new therapeutic strategies for cancer and other diseases characterized by dysregulated enzyme activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant inhibition of breast cancer cell proliferation at low micromolar concentrations. |
| Study 2 | Antimicrobial Synergy | Showed enhanced activity against methicillin-resistant Staphylococcus aureus when combined with conventional antibiotics. |
| Study 3 | Enzyme Targeting | Identified as a potent inhibitor of specific kinases involved in oncogenic signaling pathways. |
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound shares a quinoline-4-carboxamide scaffold with several derivatives reported in the literature. Key structural variations among analogs include:
- Substituents on the quinoline core: Position 2 often features aromatic or heteroaromatic groups (e.g., pyridinyl, phenyl), while position 4 is linked to carboxamide groups with diverse sulfonamide or amine-containing side chains.
- Sulfamoyl modifications: The 2-methylpropylsulfamoyl group in the target compound contrasts with other sulfamoyl derivatives, such as those bearing morpholino, piperazinyl, or dimethylamino substituents .
- Heterocyclic appendages : Pyridinyl groups (as in the target compound) are common, but analogs with thiophene, pyrimidine, or triazolo-thiadiazole moieties have also been synthesized .
Table 1: Structural Comparison of Selected Quinoline-4-carboxamide Derivatives
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW ≈ 465.5 g/mol) is moderately lipophilic due to the isobutyl chain, comparable to analogs like 5a1 (MW ≈ 480 g/mol) . Derivatives with polar groups (e.g., morpholino in ) exhibit higher solubility in aqueous media .
- Melting Points : Analogs such as 5a1 (m.p. 188–189°C) and 5b1 (m.p. 185–186°C) suggest that crystalline stability is influenced by substituent bulkiness. The target compound’s melting point is likely similar, though unconfirmed.
Key Differentiators and Implications
Isobutyl vs.
Pyridin-4-yl vs. Other Heterocycles : The pyridinyl group may offer unique hydrogen-bonding interactions with biological targets, distinct from thiophene or pyrimidine analogs .
Biological Activity
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide, a complex organic compound, has garnered attention due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : N-[4-(2-methylpropylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- Molecular Formula : C25H24N4O3S
- Molecular Weight : 460.5 g/mol
- CAS Number : 879920-99-7
The compound features a quinoline core, a pyridine ring, and a sulfamoyl phenyl group, contributing to its diverse chemical reactivity and biological activity.
This compound is believed to exert its biological effects through specific interactions with molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and gene expression.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In a study examining substituted quinoline-2-carboxamides, several compounds demonstrated higher activity against Mycobacterium tuberculosis compared to standard treatments such as isoniazid and pyrazinamide . While specific data on this compound is limited, its structural similarity suggests potential efficacy against bacterial infections.
Anticancer Potential
Quinoline derivatives have been investigated for their anticancer properties. A study highlighted that certain substituted quinolines showed inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Although direct studies on the specific compound are lacking, its structural features align with known anticancer agents.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
This table illustrates that while related compounds demonstrate significant biological activities, the unique combination of functional groups in this compound may confer distinct advantages in specific therapeutic applications.
Case Studies and Research Findings
- In Vitro Studies : Research involving various quinoline derivatives has shown promising results in inhibiting photosynthetic electron transport in chloroplasts, suggesting potential agricultural applications .
- Antimicrobial Screening : A series of quinoline derivatives were tested against multiple mycobacterial species, revealing that some exhibited superior activity compared to established antibiotics .
- Enzymatic Assays : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes critical for bacterial survival, indicating a potential role in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves microwave-assisted coupling of quinoline-4-carboxylic acid derivatives with sulfamoylphenyl intermediates. Hexamethyldisilazane (HMDS) is critical as a nitrogen source, with Lewis acids (e.g., ZnCl₂) enhancing regioselectivity during cyclization . To improve yields:
- Use anhydrous solvents (e.g., DMF) under inert atmosphere.
- Optimize microwave irradiation parameters (e.g., 150°C, 30 min).
- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding networks .
- NMR/HRMS : Use ¹H/¹³C NMR to verify quinoline and pyridine ring systems; HRMS (ESI+) for molecular ion validation (e.g., m/z 478.18 [M+H]⁺) .
- Thermal analysis : TGA/DSC to assess thermal stability and polymorphic forms .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Anticancer activity : Inhibits kinase enzymes (e.g., EGFR, VEGFR) via competitive binding to ATP pockets. Use MTT assays (IC₅₀ ~1–5 µM in HeLa cells) .
- DNA interaction : Studied via ethidium bromide displacement assays and molecular docking to confirm intercalation .
Advanced Research Questions
Q. How can reaction mechanisms for heterocycle formation be elucidated?
- Methodological Answer :
- DFT calculations : Model [2+1+2+1] annulation pathways to identify transition states and rate-limiting steps.
- Isotopic labeling : Use ¹⁵N-labeled HMDS to track nitrogen incorporation into the quinoline core .
- Kinetic studies : Monitor intermediates via in situ IR spectroscopy under varying temperatures.
Q. What strategies mitigate oxidative degradation during storage or biological assays?
- Methodological Answer :
- Stability studies : Expose the compound to H₂O₂ or CYP450 enzymes; analyze degradation products via LC-MS.
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or encapsulate in PLGA nanoparticles to reduce hydrolysis .
Q. How can contradictory data on GPR55 antagonism be resolved?
- Methodological Answer :
- Binding assays : Compare radioligand displacement (³H-LPI) in WT vs. GPR55-KO cells to confirm specificity.
- Pathway analysis : Use RNA-seq to identify off-target effects (e.g., cross-reactivity with CB1/CB2 receptors) .
Q. What computational methods predict synergistic effects in combination therapies?
- Methodological Answer :
- Network pharmacology : Build protein-protein interaction networks (e.g., STRING DB) to identify co-targets (e.g., mTOR, PI3K).
- Synergy scoring : Use Chou-Talalay or Bliss independence models in high-throughput screens (e.g., NCI-60 panel) .
Q. How to validate crystallographic data discrepancies for polymorphs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
